(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene
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Overview
Description
(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene: is a polycyclic aromatic hydrocarbon derivative This compound is characterized by its unique structure, which includes two hydroxyl groups attached to the 8 and 9 positions of the dihydrobenz[a]anthracene framework
Preparation Methods
Synthetic Routes and Reaction Conditions: . This reaction is carried out under high temperatures, typically between 400-450°C, in the presence of dehydrating agents.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of Friedel-Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes . These methods are employed to construct the anthracene framework, which is then further modified to introduce the hydroxyl groups.
Chemical Reactions Analysis
Types of Reactions: (-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: In chemistry, (-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene is used as a building block for the synthesis of more complex polycyclic aromatic compounds. Its unique structure allows for the study of photophysical and photochemical properties .
Biology: The compound is used in biological research to study its interactions with biological membranes and its potential effects on cellular processes .
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other organic materials .
Mechanism of Action
The mechanism of action of (-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may interfere with nucleic acid synthesis or protein function, thereby affecting cellular processes .
Comparison with Similar Compounds
Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Similar to anthracene but with a different ring fusion pattern.
Anthraquinone: An oxidized derivative of anthracene with two ketone groups.
Uniqueness: (-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene is unique due to the presence of hydroxyl groups at specific positions, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H14O2 |
---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(8R,9R)-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C18H14O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-10,17-20H/t17-,18-/m1/s1 |
InChI Key |
PPTMSKIRGLLMJB-QZTJIDSGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C[C@H]([C@@H]4O)O)C=C32 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)O)C=C32 |
Origin of Product |
United States |
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